Galactitol 1-phosphate(2-)

Description

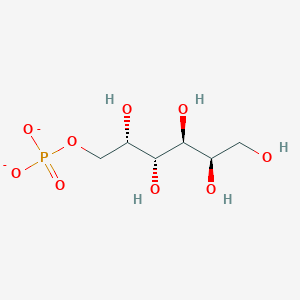

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13O9P-2 |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexyl] phosphate |

InChI |

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/p-2/t3-,4+,5+,6-/m1/s1 |

InChI Key |

GACTWZZMVMUKNG-DPYQTVNSSA-L |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](COP(=O)([O-])[O-])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of Galactitol 1 Phosphate 2

Biosynthesis of Galactitol 1-phosphate(2-)

The primary and best-characterized route for the synthesis of galactitol 1-phosphate is through the direct, coupled transport and phosphorylation of extracellular galactitol.

In enteric bacteria such as Escherichia coli and Salmonella enterica, galactitol is taken up and concomitantly phosphorylated to form galactitol 1-phosphate. asm.orgnih.govnih.gov This process is catalyzed by a specific enzyme system that ensures the efficient capture of the sugar alcohol from the environment.

The formation of galactitol 1-phosphate from galactitol is catalyzed by the enzyme Protein-Nπ-phosphohistidine—galactitol phosphotransferase (EC 2.7.1.200) . expasy.orgenzyme-database.org This enzyme is a component of the phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS), a major carbohydrate transport system found only in prokaryotes. expasy.orggenome.jp

The galactitol-specific phosphotransferase is a multi-component Enzyme II (EII) complex, often referred to as EIIGat. nih.govenzyme-database.org In E. coli, this complex is composed of three distinct protein domains encoded by the gatA, gatB, and gatC genes, which are part of the gat operon. asm.orgnih.gov

GatC (Domain IICGat): A hydrophobic, integral membrane protein that forms the channel through which galactitol is translocated. nih.govmdpi.com

GatA (Domain IIAGat): A soluble, cytoplasmic protein. nih.govmdpi.com

GatB (Domain IIBGat): Another soluble, cytoplasmic protein that directly interacts with the incoming substrate. nih.govmdpi.com

Together, these three polypeptides constitute the functional EIIGat complex responsible for galactitol recognition, transport, and phosphorylation. nih.gov

Galactitol (out) + [Protein]-Nπ-phospho-L-histidine (in) → Galactitol 1-phosphate (in) + [Protein]-L-histidine (in) enzyme-database.org

The mechanism involves a sequential phosphorelay cascade:

The high-energy phosphate (B84403) group from phosphoenolpyruvate (PEP) is transferred to a general, non-sugar-specific PTS protein called Enzyme I (EI).

EI then transfers the phosphate to another general PTS protein, the Histidine-containing phosphocarrier protein (HPr).

Phosphorylated HPr serves as the phosphate donor for the sugar-specific EII complexes. expasy.orggenome.jp It transfers the phosphate group to the EIIA domain (GatA).

The phosphate is then relayed to the EIIB domain (GatB).

Finally, as galactitol passes through the membrane channel formed by the EIIC domain (GatC), the EIIB domain transfers the phosphate group to the C1 hydroxyl group of galactitol, releasing it into the cytoplasm as galactitol 1-phosphate. expasy.orgenzyme-database.org This system ensures that the transport is unidirectional and that the substrate is immediately activated for subsequent metabolic steps.

The primary and most specific substrate for the EIIGat phosphotransferase system is galactitol. asm.orgnih.gov The system exhibits a high affinity for this hexitol. However, it is not absolutely specific; for instance, the enzyme complex in E. coli can also recognize and transport other hexitols, such as D-glucitol, albeit with a lower affinity and efficiency. asm.org Studies have shown that mutations in the transporter component, GatC, can alter substrate specificity, even enabling the transport of glucose in certain lab-evolved strains. jmb.or.kr The catabolic enzyme that acts on the product, L-galactitol-1-phosphate dehydrogenase, is stereospecific, which implies that the phosphorylation by the PTS is also stereospecific, yielding L-galactitol 1-phosphate. nih.gov

While the PTS is the defined pathway for galactitol 1-phosphate biosynthesis in bacteria, alternative routes for the generation of its precursors exist in other organisms. In eukaryotes, which lack the PTS, galactitol can be synthesized from excess galactose via the enzyme aldose reductase. taylorandfrancis.comnih.gov This is particularly relevant in the genetic disorder galactosemia, where enzymatic defects in the primary galactose metabolism (Leloir pathway) lead to the accumulation of galactose, which is then shunted into alternative pathways, forming galactitol and galactonate. nih.govekb.egresearchgate.net

In these organisms, galactose is typically phosphorylated to galactose-1-phosphate by galactokinase. nih.govwiley.com A direct phosphorylation of free intracellular galactitol to galactitol 1-phosphate by a dedicated kinase has not been well-characterized in eukaryotes. However, in plants, a distinct pathway for vitamin C biosynthesis involves the enzyme L-galactose 1-phosphate phosphatase, which acts on L-galactose 1-phosphate, indicating the presence of phosphorylated galactitol isomers in other biological contexts. oup.com

Enzymatic Formation from Galactitol

Reaction Mechanism and Phosphate Transfer Specificity

Catabolism and Further Metabolism of Galactitol 1-phosphate(2-)

Once formed inside the cell, galactitol 1-phosphate is channeled into a specific catabolic pathway that converts it into intermediates of glycolysis. The genes encoding the enzymes for this pathway are co-located with the transporter genes in the gat operon, ensuring coordinated regulation. asm.orgnih.gov

The first step in the catabolism is the oxidation of galactitol 1-phosphate by the enzyme galactitol-1-phosphate 5-dehydrogenase (EC 1.1.1.251) . asm.orgnih.gov This enzyme is an NAD+-dependent oxidoreductase that catalyzes the following reaction:

Galactitol 1-phosphate + NAD+ ⇌ D-tagatose 6-phosphate + NADH + H+ expasy.orgebi.ac.ukgenome.jp

The product, D-tagatose 6-phosphate, is then further metabolized. It is phosphorylated by an ATP-dependent kinase (phosphofructokinase I) to yield D-tagatose 1,6-bisphosphate. asm.org This bisphosphate compound is subsequently cleaved by the enzyme tagatose-1,6-bisphosphate aldolase (B8822740) (encoded by gatY) into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate. asm.orgnih.gov Both of these products are central intermediates in the glycolytic pathway and can be readily used by the cell for energy production or biosynthetic purposes.

Oxidoreductase Activity: Galactitol-1-phosphate 5-dehydrogenase (EC 1.1.1.251)

The central enzyme in the metabolism of galactitol 1-phosphate is galactitol-1-phosphate 5-dehydrogenase (GPDH), classified under the EC number 1.1.1.251. nih.govgenome.jpqmul.ac.uk This enzyme belongs to the oxidoreductase family, a class of enzymes that catalyze the transfer of electrons from one molecule to another. wikipedia.org Specifically, it acts on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor. genome.jpwikipedia.org In Escherichia coli, this enzyme is a key component of the galactitol degradation pathway. genome.jpqmul.ac.uk

Detailed Reaction: Conversion to D-Tagatose 6-phosphate

Galactitol-1-phosphate 5-dehydrogenase catalyzes the reversible oxidation of galactitol 1-phosphate to D-tagatose 6-phosphate. genome.jpqmul.ac.ukebi.ac.uk This reaction involves the transfer of a hydride ion from galactitol 1-phosphate to the cofactor NAD+, resulting in the formation of D-tagatose 6-phosphate, NADH, and a proton (H+). genome.jpwikipedia.org The systematic name for this enzyme is galactitol-1-phosphate:NAD+ oxidoreductase. genome.jpwikipedia.org

Galactitol 1-phosphate + NAD+ ⇌ D-tagatose 6-phosphate + NADH + H+ genome.jpebi.ac.uk

This stereoselective dehydrogenation is a critical step in channeling galactitol into the central carbon metabolism of the cell. researchgate.net

Cofactor Dependence (e.g., NAD+) and Enzyme Structure-Function Relationships

The catalytic activity of galactitol-1-phosphate 5-dehydrogenase is strictly dependent on the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govgenome.jpresearchgate.net NAD+ acts as the oxidizing agent, accepting electrons from galactitol 1-phosphate. genome.jpwikipedia.org

Structurally, GPDH belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily. nih.govresearchgate.netcsic.es Enzymes in this family typically share a common architecture consisting of two domains: a catalytic domain and a nucleotide-binding domain. csic.esutm.my The nucleotide-binding domain is responsible for binding the NAD(H) cofactor. csic.esutm.my The crystal structure of GPDH from E. coli reveals a homodimeric structure, with each subunit containing these characteristic domains. csic.es The interaction between the enzyme, its substrate, and the cofactor is crucial for catalysis, and studies have identified the binding pockets for both galactitol-1-phosphate and NAD+. utm.my

Role of Metal Ions (e.g., Zinc) in Catalysis

Galactitol-1-phosphate 5-dehydrogenase is a zinc-containing metalloenzyme. genome.jpqmul.ac.ukwikipedia.org The enzyme from E. coli contains two zinc atoms per subunit. genome.jpqmul.ac.uk These zinc ions are essential for the enzyme's catalytic activity and structural integrity. nih.govresearchgate.net One of the zinc ions is located in the catalytic site and is directly involved in the chemical reaction, while the other plays a more structural role. researchgate.netutm.my The catalytic zinc ion helps to properly orient the substrate and polarize the hydroxyl group that will be oxidized. utm.my The enzyme's ability to bind metal ions is a characteristic feature of the MDR superfamily. nih.gov

Downstream Metabolic Fates of D-Tagatose 6-phosphate

The product of the GPDH-catalyzed reaction, D-tagatose 6-phosphate, is a key intermediate that can enter the glycolytic pathway. researchgate.net In many bacteria, the D-tagatose 6-phosphate pathway is the primary route for the metabolism of both lactose (B1674315) and D-galactose. nih.govnih.gov This pathway involves the following steps:

Phosphorylation: D-tagatose 6-phosphate is further phosphorylated to D-tagatose 1,6-bisphosphate by the enzyme D-tagatose 6-phosphate kinase. nih.govtandfonline.com

Cleavage: D-tagatose 1,6-bisphosphate is then cleaved by D-tagatose 1,6-bisphosphate aldolase into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). researchgate.netnih.gov

These two products, DHAP and G3P, are central intermediates in glycolysis and can be further metabolized to generate ATP and precursor molecules for biosynthesis.

Involvement in Specific Degradation Pathways

The conversion of galactitol 1-phosphate to D-tagatose 6-phosphate is a key step in the galactitol degradation pathway in various bacteria, including Escherichia coli and Salmonella enterica. genome.jpnih.govnih.gov This metabolic capability can contribute to the growth and survival of these organisms in specific environments. nih.govnih.gov The genes encoding the enzymes for galactitol utilization, including galactitol-1-phosphate 5-dehydrogenase (often denoted as gatD), are typically organized in a gene cluster or operon. nih.govnih.gov The expression of these genes is often regulated, allowing the bacteria to utilize galactitol as a carbon source when it is available. nih.govasm.org

Biological Roles and Metabolic Integration

Role in Prokaryotic Sugar Metabolism and Transport

In prokaryotes such as Escherichia coli and Salmonella enterica, the metabolism of galactitol is initiated by its transport into the cell and concurrent phosphorylation, a process that directly yields galactitol 1-phosphate. nih.govasm.org This initial step is crucial as it traps the sugar inside the cell and prepares it for subsequent enzymatic reactions.

The uptake of galactitol is mediated by the phosphoenolpyruvate (B93156) (PEP)-dependent sugar phosphotransferase system (PTS), a widespread carbohydrate transport mechanism in bacteria. genome.jpwikipedia.org This system couples the transport of a sugar across the cell membrane with its phosphorylation. expasy.orgqmul.ac.uk The energy for this process is derived from PEP. genome.jpwikipedia.org

Galactitol (out) + PEP → Galactitol 1-phosphate (in) + Pyruvate

This process ensures that galactitol is efficiently captured from the environment and immediately converted into the activated intermediate, galactitol 1-phosphate, ready for catabolism. expasy.org

The genes required for galactitol transport and metabolism are typically clustered together in a genetic unit called the gat operon. nih.govresearchgate.net In E. coli and Salmonella, this operon includes genes encoding the PTS components (gatA, gatB, gatC) and the subsequent metabolic enzymes. nih.govnih.gov The expression of the gat operon is tightly regulated to ensure that the enzymes are only produced when galactitol is available.

This regulation is primarily controlled by a repressor protein, GatR, which is also encoded within the operon. nih.govnih.gov In the absence of galactitol, the GatR repressor binds to operator regions in the DNA, preventing the transcription of the gat genes. nih.gov While the precise inducer molecule that binds to GatR to alleviate repression is a subject of ongoing research, evidence suggests that galactitol or a derivative like galactitol-1-phosphate likely serves this function, leading to the expression of the operon. nih.gov Furthermore, the expression of the gat operon is also subject to catabolite repression, a global regulatory mechanism that ensures preferential utilization of sugars like glucose over other carbon sources. nih.gov

Table 1: Key Genes of the gat Operon in E. coli and S. Typhimurium

| Gene | Protein Product | Function |

|---|---|---|

| gatA | GatA (Enzyme IIA) | Phosphoryl transfer protein of the galactitol-specific PTS. nih.govresearchgate.net |

| gatB | GatB (Enzyme IIB) | Phosphorylates galactitol during transport. nih.govresearchgate.net |

| gatC | GatC (Enzyme IIC) | Membrane channel for galactitol transport. nih.govresearchgate.netjmb.or.kr |

| gatD | Galactitol-1-phosphate dehydrogenase | Converts galactitol 1-phosphate to D-tagatose 6-phosphate. nih.govasm.org |

| gatY | Tagatose-1,6-bisphosphate aldolase (B8822740) | Cleaves tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). nih.govasm.org |

| gatZ | GatZ | Required for full aldolase activity and stability. asm.orgresearchgate.net |

Once formed, galactitol 1-phosphate enters a catabolic pathway that converts it into intermediates of central metabolism. wiley.com The pathway proceeds as follows:

Dehydrogenation: Galactitol 1-phosphate is oxidized by NAD-dependent galactitol-1-phosphate dehydrogenase (GatD) to produce D-tagatose 6-phosphate. nih.govasm.org

Phosphorylation: D-tagatose 6-phosphate is then phosphorylated to D-tagatose 1,6-bisphosphate. asm.org

Aldol Cleavage: Finally, tagatose-1,6-bisphosphate aldolase (GatY) cleaves D-tagatose 1,6-bisphosphate into two key glycolytic intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). nih.govasm.org

These two three-carbon molecules, DHAP and GAP, are central metabolites that directly enter the glycolytic pathway. wiley.com Their subsequent metabolism generates ATP and reducing equivalents (NADH), thus contributing to the cell's energy supply and providing precursor molecules for various biosynthetic processes. wiley.commdpi.com The ability to channel galactitol into glycolysis via galactitol 1-phosphate allows bacteria possessing this pathway to thrive on this sugar alcohol as a sole source of carbon and energy. nih.gov

Regulation of Galactitol Utilization Operons (e.g., gat operon) in Bacteria (e.g., Escherichia coli)

Comparative Biochemistry Across Diverse Organisms

The capacity to metabolize galactitol is not universal among microbes and shows interesting patterns of distribution and evolution.

The galactitol utilization pathway is found in various enteric bacteria, including Klebsiella pneumoniae and Klebsiella oxytoca, in addition to E. coli and Salmonella. researchgate.netnih.gov While the core enzymatic steps are generally conserved, the genetic organization can differ. For instance, in about 60% of E. coli strains, the gat genes are located at one chromosomal position (46.8 min), whereas in Klebsiella and Salmonella strains, they are found at a different locus (70.7 min), often clustered with genes for D-tagatose degradation. nih.gov The ability to utilize galactitol has also been noted in some yeasts, such as Sungouiella intermedia, which can both produce and consume galactitol, suggesting its role as a carbon overflow metabolite. biorxiv.orgbiorxiv.org

The enzymes and transporters of the galactitol pathway show clear evolutionary relationships with other carbohydrate metabolic systems. nih.gov The genes of the gat operon are orthologous (descended from a common ancestor) across the different bacterial species that possess them. nih.gov However, their varying chromosomal locations and clustering with different related pathways (like those for tagatose or N-acetyl-galactosamine) suggest a complex evolutionary history involving horizontal gene transfer and gene duplication events. researchgate.netnih.gov This indicates that the ability to metabolize galactitol has been acquired and adapted by different bacterial lineages, likely providing a selective advantage in environments where this sugar alcohol is present. nih.gov The PTS components for galactitol are part of the broader Ascorbate-Galactitol (Asc-Gat) superfamily of PTS transporters, highlighting a shared evolutionary origin with systems for other substrates. wikipedia.org

Presence and Function in Other Microbial Species

Interaction with Broader Carbohydrate Metabolic Networks

Galactitol 1-phosphate, a phosphorylated derivative of the sugar alcohol galactitol, occupies a unique position within the intricate web of carbohydrate metabolism. Its interactions, though often indirect, can have significant implications for key metabolic pathways, particularly under conditions of metabolic stress or inborn errors of metabolism.

Interconnections with the Leloir Pathway (indirectly, via galactitol)

The primary route for galactose metabolism in most organisms is the Leloir pathway, which converts galactose into glucose-1-phosphate. mdpi.comwikipedia.orgsketchy.com Under normal physiological conditions, the concentration of galactitol and its phosphorylated form, galactitol 1-phosphate, is negligible. However, when the Leloir pathway is compromised, as seen in the genetic disorder galactosemia, the metabolic landscape is significantly altered. mdpi.comwikipedia.org

In individuals with classical galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to an accumulation of galactose and its immediate downstream product, galactose-1-phosphate. wikipedia.orgwikipedia.org This surplus of galactose forces it down an alternative metabolic route, the polyol pathway. In this pathway, the enzyme aldose reductase reduces galactose to galactitol. mdpi.comnih.gov The accumulation of galactitol is a hallmark of galactosemia and is implicated in many of the long-term complications of the disease. wikipedia.orgtaylorandfrancis.com

The formation of galactitol serves as a crucial, albeit indirect, link to the subsequent production of galactitol 1-phosphate. While the direct enzymatic phosphorylation of galactitol to galactitol 1-phosphate in human tissues is not as extensively characterized as the primary steps of the Leloir pathway, the existence of galactitol-1-phosphate 5-dehydrogenase in organisms like Escherichia coli confirms the biological relevance of this phosphorylated intermediate. wikipedia.orggenome.jpresearchgate.netgenome.jpnih.gov This enzyme specifically acts on galactitol 1-phosphate, converting it to L-tagatose 6-phosphate. wikipedia.orggenome.jpresearchgate.netnih.gov In some yeasts, the production of galactitol is considered an "overflow" mechanism to prevent the toxic buildup of galactose-1-phosphate. researchgate.net

The indirect connection can be summarized as follows:

| Condition | Metabolic State | Consequence |

| Normal Physiology | Functional Leloir Pathway | Galactose is efficiently converted to glucose-1-phosphate. Levels of galactitol and galactitol 1-phosphate are low. |

| Galactosemia (GALT deficiency) | Impaired Leloir Pathway | Accumulation of galactose and galactose-1-phosphate. |

| Shunting of excess galactose to the polyol pathway. | ||

| Increased production of galactitol by aldose reductase. mdpi.com | ||

| Potential for subsequent phosphorylation to galactitol 1-phosphate. |

Potential Influence on Cellular Phosphate Homeostasis

Given that galactitol can be phosphorylated to form galactitol 1-phosphate, it is plausible that under conditions of high galactitol accumulation, the formation of galactitol 1-phosphate could also contribute to the depletion of cellular inorganic phosphate. researchgate.netmolbiolcell.org While much of the research on phosphate trapping in galactosemia has focused on the high concentrations of galactose-1-phosphate, the potential contribution of galactitol 1-phosphate should not be entirely dismissed, especially in localized tissue environments where galactitol concentrations can be particularly high.

A general hypothesis suggests that the accumulation of sugar phosphates can lead to cellular stress through various mechanisms, including the depletion of inorganic phosphate. researchgate.netmolbiolcell.org Studies in yeast models of galactosemia have highlighted the toxic effects of accumulating sugar phosphates. researchgate.netwiley.comnih.gov

Advanced Methodologies for Academic Research

Enzymatic Assays for Kinetic and Mechanistic Studies

Enzymatic assays are fundamental in determining the kinetic parameters and reaction mechanisms of enzymes that interact with Galactitol 1-phosphate. These studies provide insights into how enzymes recognize and process this substrate.

Spectrophotometric Coupled Assays

Spectrophotometric coupled assays are a cornerstone for studying enzymes involved in Galactitol 1-phosphate metabolism, such as Galactitol-1-phosphate 5-dehydrogenase. wikipedia.org This enzyme catalyzes the conversion of galactitol-1-phosphate and NAD+ to L-tagatose 6-phosphate and NADH. wikipedia.org The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm. wiley.comsigmaaldrich.com

In a typical coupled assay for an enzyme that produces a product further utilized by a dehydrogenase, the rate of NAD(P)H formation is directly proportional to the activity of the primary enzyme. nih.govwisc.edu For instance, the activity of Galactose-1-Phosphate Uridylyltransferase (GALT), which produces glucose-1-phosphate, can be measured by coupling its reaction to phosphoglucomutase and glucose-6-phosphate dehydrogenase, ultimately leading to the reduction of NADP+ to NADPH. sigmaaldrich.commdpi.com This indirect measurement allows for the determination of kinetic constants like K_m and k_cat. nih.gov However, the accuracy of these assays can be influenced by the concentrations of the coupling enzymes. nih.gov

A novel approach utilizes a sugar-phosphate phosphatase, YidA, which preferentially dephosphorylates glucose-1-phosphate over galactose-1-phosphate. nih.gov This allows for a simpler and more cost-effective assay where the released orthophosphate is measured using a malachite green reagent. nih.gov

Radiometric Approaches for Enzyme Activity Measurement

Radiometric assays offer high sensitivity for measuring enzyme activity. These methods often involve the use of radiolabeled substrates, such as [¹⁴C]-galactose-1-phosphate, to track the formation of products. nih.gov The products are typically separated from the substrate using techniques like paper chromatography, and the radioactivity is then quantified by scintillation counting. nih.gov

Another approach involves using a stable isotope-labeled substrate, like [¹³C₆]-Galactose-1-Phosphate. nih.govnih.gov The resulting labeled product is then quantified, providing a direct measure of enzyme activity. nih.gov These assays are considered a gold standard due to their sensitivity, though they can be laborious. nih.gov

Chromatographic and Spectrometric Techniques for Research Analysis

Chromatographic and spectrometric techniques are indispensable for the separation, identification, and quantification of Galactitol 1-phosphate and related metabolites in complex biological samples.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Quantification in Research Models

UPLC-MS/MS has emerged as a powerful tool for the sensitive and specific quantification of Galactitol 1-phosphate and other metabolites in various research models. ekb.egmolbiolcell.org This technique combines the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical UPLC-MS/MS method for Galactitol 1-phosphate, a specific precursor-to-product ion transition (m/z) is monitored. For instance, the transition m/z 259/79 has been used for the quantification of Galactose-1-Phosphate. ekb.eg The use of stable isotope-labeled internal standards, such as [¹³C₆]-Glu-1-P, enhances the accuracy and precision of quantification. nih.govnih.gov These methods have been successfully applied to quantify metabolites in red blood cells and other tissues. ekb.egwiley.com The high sensitivity of UPLC-MS/MS allows for the detection of very low enzyme activities, which may not be measurable by other methods. nih.govnih.gov

Table 1: UPLC-MS/MS Parameters for Galactabolite Analysis

| Parameter | Galactose-1-Phosphate | Galactitol |

|---|---|---|

| Precursor Ion (m/z) | 259 | 181.1 |

| Product Ion (m/z) | 79 | 89 |

| Cone Voltage (kV) | 37 | 30 |

| Collision Energy (eV) | 24 | 15 |

Data sourced from a study on RBC G-1-P and galactitol quantification. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis in Experimental Systems

GC-MS is a robust technique for the targeted analysis of volatile and thermally stable compounds. For non-volatile compounds like Galactitol 1-phosphate, a derivatization step is necessary to increase their volatility. Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. researchgate.netnih.gov

In GC-MS analysis, the derivatized compounds are separated based on their boiling points and polarity on a chromatographic column and then detected by a mass spectrometer. The fragmentation patterns of the TMS derivatives in the mass spectrometer provide structural information and allow for specific detection. For example, the TMS derivative of Galactose-1-Phosphate shows a characteristic fragment ion at m/z 204. researchgate.net Isotope dilution GC-MS, using stable isotope-labeled internal standards like [2-¹³C]Gal-1-P, is often employed for accurate quantification. researchgate.net This method has been shown to be more sensitive and precise than enzymatic methods for the measurement of Galactose-1-Phosphate. researchgate.netnih.gov

Table 2: GC-MS Analysis of Galactose Metabolites

| Metabolite | Derivatization | Key Fragment Ion (m/z) |

|---|---|---|

| Galactose-1-Phosphate | Trimethylsilylation (TMS) | 204 |

| Galactitol | Trimethylsilylation (TMS) | - |

| Galactonate | Trimethylsilylation (TMS) | - |

Data compiled from studies on GC-MS analysis of galactose metabolites. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Structural Characterization and Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for structural elucidation. Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can be coupled with UPLC for comprehensive metabolic profiling. frontiersin.orgthesgc.org

HRMS is instrumental in metabolomics studies aimed at identifying biomarkers and elucidating metabolic pathways. frontiersin.org By comparing the metabolic profiles of different experimental groups, researchers can identify dysregulated pathways. For example, in studies of galactosemia, HRMS has been used to identify a wide range of altered metabolites, providing a global view of the metabolic impact. frontiersin.org The accurate mass data from HRMS, combined with fragmentation patterns, allows for the confident identification of metabolites like Galactitol 1-phosphate and its isomers, contributing to a deeper understanding of metabolic networks.

Isotopic Tracing and Metabolic Flux Analysis in Controlled Research Environments

The study of galactitol 1-phosphate(2-), a phosphorylated derivative of galactitol, in controlled research settings relies on sophisticated techniques that can trace its formation and quantify its flow through metabolic networks. Isotopic tracing and metabolic flux analysis (MFA) are paramount among these methodologies, providing deep insights into the dynamics of metabolic pathways.

Isotopic tracing involves the use of stable, non-radioactive isotopes (e.g., Carbon-13, 13C) to label precursor molecules like galactose. nih.govscbt.com As the labeled precursor is metabolized by cells, the isotope is incorporated into downstream products, including galactitol and its phosphorylated forms. By tracking the distribution of the isotopic label in various metabolites over time, researchers can elucidate the metabolic pathways involved and the precursor-product relationships. Techniques such as gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify these labeled compounds. nih.govnih.gov For instance, studies have successfully used 1- or 2-13C galactose to trace the production of galactose-1-phosphate and galactitol in human lymphoblasts. nih.gov Similar stable isotope dilution GC/MS methods have been developed for the precise quantification of galactitol and galactose-1-phosphate in human erythrocytes, demonstrating the robustness of this approach for metabolites within the galactose pathway. nih.gov

Metabolic Flux Analysis (MFA) extends the principles of isotopic tracing to provide a quantitative measure of the rates (fluxes) of reactions within a metabolic network. expasy.org Isotope-assisted MFA (iMFA) uses data from isotope labeling experiments in combination with a stoichiometric model of the metabolic network to calculate intracellular fluxes that cannot be measured directly. expasy.org This technique offers a dynamic representation of the cell's metabolic state. expasy.org In the context of galactitol 1-phosphate(2-), MFA can be used to quantify the flux through the polyol pathway, which produces galactitol from galactose, and any subsequent phosphorylation steps. For example, 13C MFA has been used to investigate how inhibiting glycolytic side branches, such as the polyol pathway, alters the broader metabolic network in human endothelial cells. escholarship.org Such studies can reveal how cellular metabolism is reprogrammed under various conditions and highlight the interplay between different pathways, for instance, showing that inhibiting the polyol pathway can lead to increased TCA cycle activity. escholarship.org

These methodologies are crucial for understanding the metabolic significance of galactitol 1-phosphate(2-). While this compound is a known metabolite in the galactose degradation pathway of organisms like Escherichia coli, its presence and role in mammalian cells, particularly under pathological conditions like galactosemia, are less defined. genome.jpwikipedia.org The identification of other phosphorylated galactitol derivatives (galactitol 2-phosphate and galactitol 3-phosphate) in the lenses of galactose-fed rats suggests that phosphorylation of galactitol is a relevant metabolic process in mammals. nih.gov Applying advanced isotopic tracing and MFA would be the definitive approach to confirm the synthesis of galactitol 1-phosphate(2-) in mammalian cells and to quantify its contribution to the metabolic perturbations seen in disorders of galactose metabolism.

Table 1: Research Findings from Isotopic Labeling Studies of Galactose Metabolites

| Study Focus | Methodology | Sample Type | Key Findings | Reference |

|---|---|---|---|---|

| Quantification of Galactose Metabolites | Stable-isotope dilution GC/MS with U-13C-labelled standards | Human Erythrocytes | Developed a method to quantify galactose-1-phosphate and galactitol. In patients with classical galactosemia, galactose-1-phosphate levels were ~142 µmol/L. The method was effective for tracing 13C-label incorporation from D-[1-13C]galactose. | genome.jp |

| Metabolism in Normal Lymphoblasts | NMR spectroscopy (1H, 13C, 31P) with 1- or 2-13C galactose | Human Lymphoblasts | Identified and quantified galactose-1-phosphate, UDP-galactose, UDP-glucose, and galactitol. Labeling patterns confirmed the conversion of galactose to glucose via the Leloir pathway. | nih.gov |

| Identification of Phosphorylated Polyols | NMR Spectroscopy | Rat Lens (Galactose-fed) | Identified galactitol 2-phosphate and galactitol 3-phosphate, providing the first evidence of galactitol metabolism in mammalian tissue beyond the liver. | nih.gov |

| Quantification of Gal1P Accumulation | Isotopic labeling (1,2-13C galactose) and LC-MS | Saccharomyces cerevisiae (engineered) | Quantified intracellular galactose-1-phosphate accumulation to approximately 1 mM, a level comparable to that seen in red blood cells of galactosemic patients. |

Computational Modeling and Simulation of Metabolic Pathways Involving Galactitol 1-phosphate(2-)

Computational modeling and simulation provide powerful in-silico tools to investigate the complex biochemical systems related to galactitol 1-phosphate(2-). These approaches complement experimental research by offering a framework to test hypotheses, predict system behavior, and understand the molecular-level mechanisms that govern metabolic pathways.

At the core of these computational methods is the development of a kinetic or stoichiometric model of the relevant metabolic pathways. For galactitol 1-phosphate(2-), this includes the Leloir pathway, which produces the precursor galactose-1-phosphate, and the polyol pathway, which synthesizes galactitol from galactose. wikipathways.org In bacteria, the model would also include the galactitol degradation pathway, where galactitol-1-phosphate is a key intermediate acted upon by galactitol-1-phosphate 5-dehydrogenase. genome.jpwikipedia.org These models integrate known enzymatic reaction kinetics, substrate and product concentrations, and regulatory interactions to simulate the metabolic flux through the network under different conditions.

Molecular dynamics (MD) simulations are a particularly valuable computational tool for studying the enzymes involved in these pathways at an atomic level. biorxiv.org MD simulations can elucidate the structural and functional consequences of mutations in enzymes like galactose-1-phosphate uridylyltransferase (GALT), which is deficient in classical galactosemia. biorxiv.orgnih.gov By simulating the protein's dynamics, researchers can understand how a mutation might alter the enzyme's stability, substrate binding, or catalytic activity, providing a molecular basis for the disease phenotype. biorxiv.org Such simulations have been used to investigate the interactions between GALT and its substrates, and to explore the potential of pharmacological chaperones to stabilize mutant forms of the enzyme. nih.gov This same approach could be applied to study the enzymes responsible for the phosphorylation of galactitol or the subsequent metabolism of galactitol 1-phosphate, should they be fully characterized in mammals.

Furthermore, computational models can be used to perform in-silico experiments that would be difficult or impossible to conduct in a laboratory. For example, a model could simulate the metabolic consequences of varying the activity of aldose reductase (the enzyme that produces galactitol) or a putative galactitol kinase. This allows for the prediction of how concentrations of key metabolites, such as galactitol, galactose-1-phosphate, and galactitol 1-phosphate(2-), would change in response. These simulations can help identify potential flux-controlling steps in the pathway and suggest targets for therapeutic intervention. By integrating experimental data from isotopic tracing and MFA, these computational models can be refined and validated, creating a robust platform for understanding the role of galactitol 1-phosphate(2-) in cellular metabolism.

Table 2: Parameters in Computational Simulation of Galactose-Related Metabolic Enzymes

| Enzyme/System Studied | Computational Method | Key Parameters Investigated | Simulation Insights | Reference |

|---|---|---|---|---|

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Molecular Dynamics (MD) Simulation | - Intersubunit interactions

| Revealed the importance of interactions at the dimer interface for correct enzyme activity and how mutations can perturb protein structure and dynamics. | biorxiv.org |

| GALT and Arginine Interaction | Computational Simulations (e.g., Molecular Docking) | - Ligand-protein interactions

| Predicted the interactions between arginine and the GALT enzyme, providing insights into why it may not function as an effective pharmacological chaperone. | nih.gov |

| Galactitol Phosphotransferase System (PTS) | Genetic and Functional Analysis | - Substrate specificity

| Identified that mutations in the galactitol transporter GatC could enable it to transport glucose, altering metabolic flux. | jmb.or.kr |

| UDP-galactose 4-epimerase (GALE) | Molecular Dynamics, Residue Network Analysis | - Effects of missense mutations

| Characterized how pathogenic mutations affect the structural dynamics and functional relationships within the GALE enzyme. | diabetesjournals.org |

Mechanistic Insights and Cellular Physiology Excluding Clinical Disease

Impact on Enzymatic Regulation and Allosteric Modulation

Galactitol 1-phosphate is a substrate for specific enzymes and its precursors, galactitol and galactose-1-phosphate, have been shown to modulate the activity of several key cellular enzymes.

The primary enzyme known to act on this compound is Galactitol-1-phosphate 5-dehydrogenase (GPDH) , an oxidoreductase found in organisms like Escherichia coli. pdbj.orggenome.jp This enzyme is part of the galactitol degradation pathway and catalyzes the NAD+-dependent, stereoselective oxidation of L-galactitol 1-phosphate into D-tagatose 6-phosphate. pdbj.orgwikipedia.org The reaction is crucial for the utilization of galactitol as a carbon source in these organisms. genome.jp Structurally, GPDH from E. coli is a zinc-containing metalloenzyme that belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily. pdbj.orggenome.jp

While GPDH directly metabolizes galactitol 1-phosphate, the precursors of this compound, galactitol and galactose-1-phosphate (Gal-1-P), exert inhibitory effects on other critical enzymes. In vitro studies using suckling rat brain homogenates demonstrated that both galactitol and Gal-1-P individually cause significant inhibition of Na+,K+-ATPase activity. nih.gov This inhibition of a key ion pump suggests a potential mechanism for cellular disruption in environments where these metabolites accumulate. nih.gov

Furthermore, Gal-1-P is recognized as a toxic intermediate that can inhibit the function of enzymes central to glucose metabolism. researchgate.net One such enzyme is phosphoglucomutase (PGM) , which is crucial for the interconversion of glucose-1-phosphate and glucose-6-phosphate. researchgate.netnih.gov Inhibition of PGM by Gal-1-P can disrupt glycolysis and glycogen (B147801) metabolism. researchgate.netfrontiersin.org Other enzymes potentially inhibited by Gal-1-P include UDP-glucose pyrophosphorylase and inositol monophosphatase . researchgate.netfrontiersin.org The accumulation of Gal-1-P is a key factor in the toxicity observed in yeast models of galactosemia. researchgate.netnih.gov

Modulators targeting the Galactose-1-phosphate uridylyltransferase (GALT) enzyme, which processes Gal-1-P, are being explored to regulate its activity and prevent the accumulation of these toxic metabolites. patsnap.commdpi.com

Table 1: Enzymes Associated with Galactitol 1-phosphate and Its Precursors

| Enzyme | Associated Compound | Interaction/Effect | Organism/System | Reference |

|---|---|---|---|---|

| Galactitol-1-phosphate 5-dehydrogenase (GPDH) | L-galactitol 1-phosphate | Catalyzes oxidation to D-tagatose 6-phosphate | Escherichia coli | pdbj.orggenome.jpwikipedia.org |

| Na+,K+-ATPase | Galactitol, Galactose-1-phosphate | Inhibition of enzyme activity | Suckling rat brain homogenates | nih.gov |

| Phosphoglucomutase (PGM) | Galactose-1-phosphate | Inhibition of enzyme activity | Yeast, Animals | researchgate.netnih.govfrontiersin.org |

| Inositol Monophosphatase | Galactose-1-phosphate | Inhibition of enzyme activity, leading to myo-inositol deficiency | General cellular models | frontiersin.orgnih.gov |

| Galactose-1-phosphate uridylyltransferase (GALT) | Galactose-1-phosphate | Substrate for the enzyme in the Leloir pathway | Yeast, Humans | frontiersin.orgwikipedia.org |

Role in Osmotic Regulation in Specific Cellular Contexts

The accumulation of polyols, or sugar alcohols, is a known cause of osmotic stress in various cell types. Specifically, the metabolite galactitol , the precursor to galactitol 1-phosphate, is a primary contributor to this phenomenon. frontiersin.orgnih.gov When galactose is present in excess, it can be reduced to galactitol by the enzyme aldose reductase. taylorandfrancis.com Because galactitol is not easily metabolized further in many cell types and cannot readily diffuse across cell membranes, it accumulates intracellularly. taylorandfrancis.comekb.eg This build-up of galactitol increases the intracellular solute concentration, leading to an osmotic influx of water, cellular swelling, and eventual damage. taylorandfrancis.comnih.gov This process is particularly well-documented in the lens of the eye. taylorandfrancis.com

While the role of galactitol in causing osmotic stress is well-established frontiersin.orgnih.govtaylorandfrancis.com, a direct mechanistic link between galactitol 1-phosphate itself and osmotic regulation is not prominently described in the reviewed scientific literature. The osmotic effects observed are primarily attributed to the accumulation of its unphosphorylated precursor, galactitol. taylorandfrancis.com In some yeast models, galactitol may be formed as a response to osmotic stress, potentially acting as an alternative osmo-regulator to glycerol. wiley.com

Interplay with Redox Status and Antioxidant Systems at the Cellular Level

A direct mechanistic link exists between the synthesis of galactitol and alterations in the cellular redox state. The conversion of galactose to galactitol is catalyzed by aldose reductase in an NADPH-dependent reaction. nih.gov The consumption of NADPH during high levels of galactitol production can deplete the cellular pool of this crucial reducing equivalent.

This depletion of NADPH has significant downstream consequences for the cellular antioxidant defense system. Glutathione (B108866) reductase, an essential enzyme that maintains a reduced pool of glutathione (GSH), is dependent on NADPH. Lowered NADPH availability leads to decreased glutathione reductase activity, resulting in an accumulation of oxidized glutathione (GSSG) and a reduced capacity to neutralize reactive oxygen species (ROS). This impairment of the glutathione system can lead to a state of oxidative stress, where an imbalance between the production of free radicals and the ability of the cell to detoxify them results in damage to lipids, proteins, and DNA. taylorandfrancis.com

Studies have shown that antioxidants can counteract some of the cellular damage associated with galactitol and galactose-1-phosphate accumulation. In rat brain homogenates, the inhibitory effect of these metabolites on Na+,K+-ATPase was reversed by the addition of the antioxidants L-cysteine and glutathione, suggesting that the enzyme inactivation involves oxidation of critical groups by free radicals. nih.gov

Unfolded Protein Response and Cellular Stress Pathways in Model Organisms

The accumulation of specific galactose metabolites is a known trigger for cellular stress pathways, particularly the Unfolded Protein Response (UPR). researchgate.net The UPR is an adaptive signaling pathway activated by stress in the endoplasmic reticulum (ER), often caused by an accumulation of misfolded proteins. nih.gov

Research using yeast models of galactosemia (gal7Δ mutants and lithium-treated cells) has demonstrated that exposure to galactose triggers the UPR. nih.govresearchgate.net Crucially, these studies have identified galactose-1-phosphate (Gal-1-P) , not galactitol 1-phosphate, as the essential molecule for initiating this response. researchgate.netnih.gov Deletion of the gene for galactokinase (GAL1), which prevents the synthesis of Gal-1-P, completely abolishes the activation of the UPR and the associated toxicity in these models. nih.gov This indicates that the accumulation of Gal-1-P is the primary upstream signal leading to ER stress. researchgate.netnih.gov

The activation of the UPR is a protective mechanism; impairing this pathway in the yeast models sensitizes the cells to galactose, highlighting the importance of the UPR in cellular adaptation to the stress induced by Gal-1-P accumulation. nih.govresearchgate.net Evidence also points to UPR activation in mouse and human cell models of galactosemia, where it can lead to alterations in key signaling pathways, such as the PI3K/Akt pathway. nih.govresearchgate.net While ER stress and UPR are clearly implicated in the cellular response to galactose metabolite accumulation, the direct involvement of galactitol 1-phosphate in triggering these pathways is not supported by the current research, which points specifically to galactose-1-phosphate as the key instigator. nih.gov

Research Models and Experimental Systems

Microbial Genetic Models (e.g., Escherichia coli, Saccharomyces cerevisiae) for Metabolic Pathway Dissection

Microbial systems like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are powerful tools for dissecting metabolic pathways due to their genetic tractability and rapid growth. nih.govnih.gov In enteric bacteria, galactitol is transported into the cell and phosphorylated to Galactitol 1-phosphate by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.gov This intermediate is then further metabolized. S. cerevisiae is frequently used as a model organism to study galactose toxicity and human diseases like galactosemia, where metabolites such as galactitol and galactose-1-phosphate accumulate. wiley.comwiley.com

In E. coli, the genes responsible for galactitol metabolism are organized in the gat operon. nih.gov This operon includes genes that encode the necessary enzymes for the transport and conversion of galactitol. For instance, gatD codes for Galactitol 1-phosphate 5-dehydrogenase, the enzyme that catalyzes the conversion of Galactitol 1-phosphate. nih.govgenome.jp Similarly, S. cerevisiae possesses the well-characterized Leloir pathway for galactose metabolism, and under certain genetic conditions, it can produce galactitol as an overflow metabolite. nih.govasm.org This occurs when the flux through the main pathway is impaired, leading to the accumulation of intermediates like galactose-1-phosphate. asm.org

Genetic manipulation of microbial models, through gene knockout (deletion) and overexpression, is a cornerstone for understanding the function of specific enzymes and the flow of metabolites in the galactitol pathway.

In E. coli and the related Salmonella Typhimurium, knocking out genes within the gat cluster leads to distinct metabolic deficiencies. nih.gov For example, deletion of the gatC gene, which is part of the galactitol-specific PTS transporter, or the gatD gene, encoding Galactitol 1-phosphate dehydrogenase, results in a growth-deficient phenotype when galactitol is the only carbon source. nih.gov Conversely, partial deletion of the regulatory gene gatR significantly shortens the lag phase for growth on galactitol, while its overexpression nearly halts growth entirely. nih.gov

In S. cerevisiae, gene knockout studies have been instrumental in modeling galactosemia. Deleting the GAL7 gene, which encodes galactose-1-phosphate uridylyltransferase, leads to the accumulation of the toxic intermediates galactose-1-phosphate and galactitol when the yeast is exposed to galactose. wiley.comresearchgate.net Overexpression studies have also provided critical insights. The constitutive overexpression of GAL1 (galactokinase) and GAL2 (galactose permease) in yeast creates a system to force the accumulation of galactose-1-phosphate, allowing researchers to study its specific toxic effects independently of the need for galactose as a primary metabolic substrate. nih.govmolbiolcell.org However, overexpressing individual or combinations of GAL genes (GAL1, GAL2, GAL7, GAL10) has been shown to sometimes decrease the specific growth rate on galactose, indicating that simply increasing enzyme quantity can lead to imbalances and the accumulation of pathway intermediates. nih.govresearchgate.net

The genetic modifications described above result in specific, observable characteristics or phenotypes. These phenotypes provide direct evidence for gene function and the metabolic consequences of pathway perturbations.

Engineered strains of E. coli and S. Typhimurium with knockouts in the gat operon are unable to utilize galactitol for growth. nih.govnih.gov This confirms the essential role of this gene cluster in galactitol catabolism. Studies in S. Typhimurium have also linked the regulation of galactitol metabolism to other cellular processes, showing that selectable mutant strains unable to metabolize galactitol also exhibited decreased virulence and altered biofilm-forming abilities. nih.gov

In S. cerevisiae, strains engineered to model galactosemia, such as the gal7Δ mutant, exhibit severe growth inhibition on galactose-containing media due to the toxic buildup of galactose-1-phosphate and galactitol. researchgate.netresearchgate.net Strains overexpressing GAL genes have also been characterized. For example, overexpressing GAL1 leads to a higher intracellular concentration of its product, galactose-1-phosphate, and can result in slower growth. wiley.com The slowest growing strains in one study were found to have the highest intracellular levels of galactitol, suggesting it serves as an overflow metabolite when the Leloir pathway is overwhelmed. wiley.com Adaptive evolution experiments have also been used to generate yeast mutants with improved growth on galactose, which show lower levels of sugar phosphates like galactose-1-phosphate, indicating an increased flux through downstream pathways. pnas.org

| Organism | Genetic Modification | Key Phenotype | Reference |

|---|---|---|---|

| E. coli / S. Typhimurium | Knockout of gatC or gatD | Inability to grow on galactitol as the sole carbon source. | nih.gov |

| S. Typhimurium | Partial deletion of gatR | Reduced lag phase for growth on galactitol. | nih.gov |

| S. cerevisiae | Deletion of GAL7 | Accumulation of galactitol and galactose-1-phosphate; growth inhibition on galactose. | researchgate.net |

| S. cerevisiae | Overexpression of GAL1 | Increased intracellular galactose-1-phosphate concentration. | wiley.com |

| S. cerevisiae | Overexpression of GAL1, GAL2, GAL7, GAL10 | Decreased maximum specific growth rate on galactose; increased galactitol levels in some strains. | nih.govresearchgate.net |

Gene Knockout and Overexpression Studies

In Vitro Recombinant Enzyme Expression and Purification for Structural and Mechanistic Studies

To understand the precise biochemical function of enzymes involved in Galactitol 1-phosphate metabolism, researchers express and purify these proteins for study in vitro. This approach allows for detailed analysis of enzyme kinetics, substrate specificity, and three-dimensional structure, free from the complexities of the cellular environment.

Advanced Cell Culture Systems for Studying Cellular Responses

Beyond standard microbial cultures, more advanced systems are being developed to study the cellular responses to the accumulation of metabolites like Galactitol 1-phosphate and its metabolic neighbors. These systems aim to isolate specific toxic effects from general metabolic requirements.

Future Directions and Emerging Research Avenues

Discovery of Novel Enzymes and Regulatory Elements in Galactitol 1-phosphate(2-) Metabolism

While the Leloir pathway for galactose metabolism is well-established, the enzymatic and regulatory landscape of alternative pathways, including the one involving galactitol 1-phosphate, is an active area of investigation. eyewiki.orgnih.govoup.com Inborn errors in the Leloir pathway lead to the shunting of galactose into alternative routes, such as the aldose reductase pathway which produces galactitol. eyewiki.org Galactitol can then be phosphorylated to form galactitol 1-phosphate.

Research in enteric bacteria like Salmonella enterica and Escherichia coli has provided significant insights into a dedicated pathway for galactitol utilization. nih.govasm.org This pathway involves a phosphotransferase system (PTS) for the uptake and phosphorylation of galactitol, creating galactitol 1-phosphate. nih.govasm.org Key enzymes in this bacterial pathway have been identified:

Galactitol-1-phosphate dehydrogenase (GatD): This enzyme catalyzes the NAD-dependent oxidation of galactitol 1-phosphate to D-tagatose 6-phosphate. asm.orgresearchgate.net

Tagatose-1,6-bisphosphate aldolase (B8822740) (GatY): This enzyme is involved in the further breakdown of intermediates. asm.org

The expression of these enzymes is controlled by a cluster of genes known as the gat operon. asm.orgresearchgate.net The regulation of this operon is managed by a repressor protein, GatR, which controls galactitol degradation, and is also subject to catabolite repression. nih.gov

A primary future goal is to determine if analogous enzymes and regulatory systems exist in humans and other eukaryotes. The discovery of human enzymes capable of metabolizing galactitol 1-phosphate could open new therapeutic avenues for galactosemia. Furthermore, identifying regulatory elements, similar to the carbohydrate response elements found in the regulation of other galactose-metabolizing genes, could provide targets for influencing the metabolic flux away from toxic intermediates. nih.govbiorxiv.org

Investigation of Its Potential Role in Uncharted Biological Processes

The established role of galactitol and its phosphorylated derivative, galactitol 1-phosphate, is one of toxicity in classic galactosemia, a genetic disorder resulting from the deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orgwikipedia.org The accumulation of these metabolites is linked to long-term complications, including neurological damage, cataracts, and ovarian failure, acting as a metabotoxin, neurotoxin, and hepatotoxin. wikipedia.orgekb.eg

However, emerging research suggests its biological significance may extend beyond this toxicological profile. For instance, the ability of pathogens like Salmonella enterica to utilize galactitol has been shown to be important for their growth and virulence within a host. nih.govasm.org This indicates a role for galactitol metabolism in host-pathogen interactions, a process that is far from fully understood.

Future investigations aim to explore whether galactitol 1-phosphate plays a role in other, currently uncharted, biological processes. This includes its potential as a signaling molecule, even at low concentrations, or its interaction with other metabolic pathways. Studies in yeast have shown that the accumulation of intermediates like galactose-1-phosphate can inhibit key enzymes such as phosphoglucomutase, suggesting complex cross-talk between metabolic pathways. researchgate.netwiley.comnih.gov It remains an open question whether galactitol 1-phosphate exerts similar, specific inhibitory or regulatory effects on other cellular processes that could contribute to the pathophysiology of galactosemia or play a role in normal physiology.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

The advent of "omics" technologies is revolutionizing the study of metabolic diseases by providing a global view of molecular changes. In the context of galactosemia and the accumulation of galactitol 1-phosphate, these technologies are uncovering a more complex and interconnected pathophysiology than previously understood. ru.nl

A key study utilizing semi-targeted metabolomics and lipidomics in erythrocytes of patients with classical galactosemia revealed that the metabolic disruption extends far beyond the Leloir pathway. ru.nl The findings indicated that the accumulation of galactose-1-phosphate, a precursor to galactitol, significantly impacts several other major metabolic pathways. ru.nl

Table 1: Metabolic Pathways Affected by Galactosemia as Identified by Omics Studies

| Technology | Affected Pathway | Key Findings | Citation |

|---|---|---|---|

| Metabolomics | Glycolysis | Decreased abundance of downstream metabolites. | ru.nl |

| Metabolomics | Pentose (B10789219) Phosphate (B84403) Pathway | Alterations in pathway intermediates. | ru.nl |

| Metabolomics | Nucleotide Metabolism | Imbalances in nucleotide pools. | ru.nl |

| Metabolomics | Cellular Energy Status | Significantly decreased levels of ATP and ADP, suggesting compromised energy homeostasis. | ru.nl |

These comprehensive analyses suggest that the toxicity observed in galactosemia is not solely due to the osmotic stress from galactitol or direct inhibition by galactose-1-phosphate, but results from a widespread metabolic collapse. ru.nl Future research will undoubtedly continue to apply metabolomics, proteomics, transcriptomics, and fluxomics to further dissect these complex interactions. researchgate.net This holistic approach is crucial for identifying novel biomarkers for disease monitoring and discovering new therapeutic targets aimed at correcting the widespread metabolic dysregulation. ru.nlwiley.com

Development of Advanced Biosensors for Real-Time Monitoring in Research Settings

Effective management and research of metabolic disorders rely on the accurate and timely measurement of key metabolites. For galactosemia, monitoring is often done by measuring galactose-1-phosphate in red blood cells and galactitol in urine. ekb.egnih.govclinlabint.comnih.gov However, these methods can be laborious and may not reflect real-time metabolic fluctuations or concentrations in specific tissues like the brain. wiley.comclinlabint.com

There is a significant and growing interest in the development of advanced biosensors for metabolites related to galactosemia. taylorandfrancis.com Currently, research has focused on creating biosensors for galactose. acs.org These devices often use enzymes like galactose oxidase immobilized on an electrode to generate a measurable signal (e.g., amperometric biosensors that detect hydrogen peroxide produced during the enzymatic reaction). nih.govnih.gov

Table 2: Examples of Biosensor Technologies for Galactose

| Biosensor Type | Principle | Status | Citation |

|---|---|---|---|

| Amperometric | Measures current from redox reactions of enzymatic products (e.g., H₂O₂ from galactose oxidase). | Developed and tested for galactose in plasma and other fluids. | acs.org, nih.gov, nih.gov |

While these developments are promising, a crucial future direction is the creation of highly specific biosensors for galactitol and, more specifically, Galactitol 1-phosphate(2-) . Such a tool would be invaluable for research settings, allowing for:

Real-time monitoring of metabolite dynamics in cell cultures or tissue samples when studying disease mechanisms.

High-throughput screening of potential therapeutic compounds that aim to lower galactitol 1-phosphate levels.

Investigating the kinetics of newly discovered enzymes that may act on this substrate.

The technologies being refined for galactose biosensors, such as the use of nanomaterials for signal enhancement and advanced polymer coatings for selectivity, provide a strong foundation for the future development of these much-needed research tools. nih.gov

Q & A

Q. What experimental methods are recommended for detecting galactitol 1-phosphate(2⁻) in biological samples?

Galactitol 1-phosphate(2⁻) can be quantified using enzymatic assays coupled with spectrophotometry or fluorometry. For example, NAD-dependent dehydrogenases (e.g., GatD) convert galactitol 1-phosphate(2⁻) to tagatose 6-phosphate, allowing NADH production to be measured at 340 nm . High-performance liquid chromatography (HPLC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is also effective for structural validation . Ensure sample preparation avoids cross-contamination and excessive dilution, as outlined in enzymatic assay protocols .

Q. How does galactitol 1-phosphate(2⁻) integrate into galactose metabolism pathways?

In Escherichia coli, galactitol 1-phosphate(2⁻) is generated during galactitol uptake via the IIGat transporter. It is subsequently oxidized by GatD (an NAD-dependent dehydrogenase) to tagatose 6-phosphate, which enters glycolysis via phosphofructokinase activity . In humans, excess galactitol accumulation (e.g., in galactosemia) is linked to NADPH-dependent aldehyde reductase activity, highlighting divergent metabolic fates across species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of GatD across studies?

Discrepancies in GatD kinetics (e.g., substrate specificity or cofactor dependence) may arise from differences in assay conditions (pH, temperature, ionic strength) or enzyme isoforms. For example, E. coli GatD requires NAD⁺, but homologs in other species may use alternative cofactors. Systematic validation using purified enzymes under controlled conditions (e.g., magnesium dependence for phosphoglucomutase activity ) is critical. Cross-referencing genomic data (e.g., gat operon structure ) and kinetic parameters from multiple sources can clarify functional inconsistencies .

Q. What experimental designs are optimal for studying galactitol 1-phosphate(2⁻) in complex matrices (e.g., bacterial lysates or tissue homogenates)?

To minimize interference:

- Use isotope-labeled internal standards (e.g., ¹³C-galactitol 1-phosphate) for LC-MS/MS quantification .

- Employ differential centrifugation to isolate cytoplasmic fractions, reducing membrane-bound phosphatase interference .

- Combine genetic knockouts (e.g., gatD mutants) with metabolomic profiling to distinguish pathway-specific fluxes .

- Validate results using orthogonal methods, such as enzymatic assays and NMR .

Q. How can transcriptomic data inform hypotheses about galactitol 1-phosphate(2⁻) regulation under stress conditions?

Downregulation of gatD or gatZ in transcriptomic studies (e.g., in Clostridioides difficile ) suggests metabolic rerouting during stress. Pair RNA-seq data with targeted metabolomics to correlate gene expression with metabolite levels. For example, reduced gatD expression may correlate with galactitol 1-phosphate(2⁻) accumulation, indicating feedback inhibition or alternative pathway activation .

Methodological Resources

- Structural Analysis : Use exact mass data (m/z 262.0388) for LC-MS identification and compare with synthetic standards.

- Pathway Mapping : Reference KEGG (map00052) or MetaCyc for galactose metabolism context .

- Gene-Protein Validation : Clone and express gat operon components (gatYABCDR) to reconstitute pathway activity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.